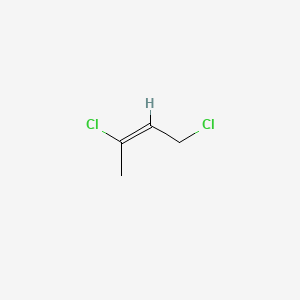

1,3-Dichlorobut-2-ene

説明

Significance in Contemporary Chemical Synthesis

The significance of 1,3-dichlorobut-2-ene in modern chemical synthesis is substantial. It is a key intermediate in the creation of complex organic molecules, specialty polymers, and even pharmaceuticals. smolecule.com Its derivatives are also explored for their potential use as agricultural chemicals like herbicides and pesticides. smolecule.com For instance, it has been utilized in the synthesis of dihydrojasmone, a fragrance component, and in the preparation of various heterocyclic compounds such as 2-methylbenzo[b]furans and 2-methylbenzo[b]thiophens. rsc.orgcdnsciencepub.com The reactivity of its chlorine atoms allows for nucleophilic substitution and elimination reactions, further expanding its synthetic utility. smolecule.com

Isomeric Considerations and Stereochemical Implications

A critical aspect of this compound is its existence in two geometric isomers: cis and trans. smolecule.comvaia.comlibretexts.org This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the chlorine atoms and other substituents. vaia.comunizin.org The specific isomer used in a reaction can significantly influence the outcome, including the regioselectivity and stereochemistry of the products. researchgate.netnumberanalytics.com

In the cis isomer, the substituents are on the same side of the double bond. doubtnut.com This arrangement can lead to specific steric and electronic effects that dictate its reactivity.

Properties of cis-1,3-Dichlorobut-2-ene

| Property | Value |

|---|---|

| Molecular Formula | C4H6Cl2 |

| Molecular Weight | 124.996 g/mol |

| Boiling Point | 125.499 °C at 760 mmHg |

| Density | 1.131 g/cm³ |

| Refractive Index | 1.455 |

(Data sourced from chemsrc.comlookchem.comnist.gov)

The trans isomer, also referred to as the (E) isomer, has its substituents on opposite sides of the double bond. doubtnut.com This configuration is generally more thermodynamically stable due to reduced steric hindrance between the chlorine atoms. smolecule.com

Properties of trans-1,3-Dichlorobut-2-ene

| Property | Value |

|---|---|

| Molecular Formula | C4H6Cl2 |

| Molecular Weight | 124.99 g/mol |

| Boiling Point | 125-129 °C |

| Flash Point | 33 °C |

| Density | 1.161 g/mL |

| Refractive Index | 1.473 |

(Data sourced from chembk.comfishersci.atthermofisher.com)

The geometric isomerism of this compound has a profound effect on its chemical behavior. vaia.comnumberanalytics.com For example, in cycloaddition reactions with nitrile oxides to form isoxazoles, the steric hindrance at the terminal carbon atom of the double bond, which differs between the cis and trans isomers, determines the regioselectivity of the reaction. researchgate.net This means that the different spatial arrangements of the atoms in the isomers can lead to the formation of different constitutional isomers as products. researchgate.net

Research has shown that the reactivity and the direction of cycloaddition are influenced by the steric hindrance of the alkene. researchgate.net The differing dehydrochlorination capabilities of the isomeric products of these reactions further highlight the impact of the initial geometry of the dichlorobutene (B78561) isomer. researchgate.net The choice of the cis or trans isomer can therefore be a critical factor in directing the synthesis towards a desired heterocyclic product. rsc.org

Structure

2D Structure

3D Structure

特性

CAS番号 |

7415-31-8 |

|---|---|

分子式 |

C4H6Cl2 |

分子量 |

124.99 g/mol |

IUPAC名 |

(E)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |

InChIキー |

WLIADPFXSACYLS-DUXPYHPUSA-N |

異性体SMILES |

C/C(=C\CCl)/Cl |

正規SMILES |

CC(=CCCl)Cl |

沸点 |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

密度 |

1.161 Relative density (water = 1): 1.2 |

引火点 |

27 °C 80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

物理的記述 |

Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

溶解性 |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

蒸気密度 |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

蒸気圧 |

12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,3 Dichlorobut 2 Ene

Catalytic and Non-Catalytic Chlorination Approaches

Chlorination reactions are a primary route to dichlorinated butene isomers. These approaches often start from unsaturated four-carbon molecules and introduce chlorine across the carbon backbone.

Chlorination of Butenes

The direct chlorination of butene isomers is less common than the chlorination of butadiene for producing dichlorobutene (B78561) mixtures. The industrial synthesis of dichlorobutenes, which are crucial intermediates for chloroprene (B89495) production, typically starts with butadiene. wikipedia.org The liquid- or vapor-phase chlorination of butadiene yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgnih.gov The ratio of these products can be approximately 40:60, respectively. nih.gov

Further chlorination of these products, such as trans-1,4-dichloro-2-butene, can lead to tetrachlorobutanes, which are precursors for other valuable monomers like 2,3-dichloro-1,3-butadiene (B161454). google.com While not a direct route to 1,3-dichlorobut-2-ene, this pathway highlights the generation of its isomers, which can be subsequently converted to the target compound.

Table 1: Products of Butadiene Chlorination

| Reactant | Process | Primary Products | Typical Ratio |

|---|---|---|---|

| Butadiene | Liquid or Vapor-Phase Chlorination | 3,4-dichloro-1-butene (B1205564) | 40% |

| 1,4-dichloro-2-ene | 60% |

Reaction of 2-Chloro-1,3-butadiene with Hydrogen Chloride in the Presence of Copper Chloride Catalyst

Another synthetic pathway involves the hydrochlorination of 2-chloro-1,3-butadiene (chloroprene). The addition of hydrogen chloride (HCl) to vinylacetylene in the presence of a cuprous chloride catalyst is a known method to produce chloroprene. chemicalbook.com Further addition of HCl to the resulting chloroprene can lead to the formation of dichlorobutenes. ecoinvent.org Specifically, the reaction of chloroprene with HCl can yield 1,3-dichlorobut-1-ene as a byproduct. ecoinvent.org While this specific reaction is part of the acetylene-based route to chloroprene, the principle of HCl addition across the diene system is relevant. The catalyst system for the initial dimerization of acetylene (B1199291) to vinylacetylene often consists of cuprous chloride (Cu₂Cl₂) and ammonium (B1175870) chloride (NH₄Cl). chemicalbook.comdoubtnut.com A similar catalytic environment can facilitate the subsequent hydrochlorination steps.

Dehydrochlorination Pathways

Dehydrochlorination involves the removal of a hydrogen chloride molecule from a saturated or partially saturated precursor to create a double bond, providing a route to unsaturated compounds like this compound.

From 1,4-Dichlorobutane (B89584) Precursors

1,4-Dichlorobutane serves as a saturated precursor which, through the elimination of HCl, can yield dichlorobutene isomers. 1,4-Dichlorobutane itself can be synthesized from the reaction of tetrahydrofuran (B95107) with hydrogen chloride. google.com The dehydrochlorination of such chlorinated alkanes is a standard method for introducing unsaturation. For instance, 2,3-dichloro-1,3-butadiene is produced via the dehydrochlorination of meso-1,2,3,4-tetrachlorobutane. google.com Applying this principle, the controlled dehydrochlorination of 1,4-dichlorobutane would be expected to yield isomers of dichlorobutene.

Utilization of Caustic Potassium in Ethylene (B1197577) Glycol Systems

The elimination of HCl is typically facilitated by a strong base. Caustic potassium (potassium hydroxide (B78521), KOH) is an effective reagent for dehydrochlorination. researchgate.net Performing the reaction in a high-boiling point solvent like ethylene glycol can be advantageous. Poly(ethylene glycol) (PEG) has been shown to accelerate the dehydrochlorination of poly(vinyl chloride) (PVC) when used with potassium hydroxide, acting as both a solvent for the base and a catalyst for the reaction. researchgate.netnih.gov This system creates a homogeneous reaction medium that can enhance reaction rates under milder conditions. researchgate.net Such a system, combining a strong base with a suitable solvent, is applicable for the dehydrochlorination of precursors like 1,4-dichlorobutane to produce this compound.

Isomerization Reactions of Related Dichloroalkenes

The various isomers of dichlorobutene can often be interconverted through isomerization reactions, which are crucial for directing a synthesis toward a specific desired product. The commercial production of chloroprene, for example, involves a key isomerization step where the mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene obtained from butadiene chlorination is converted to primarily 3,4-dichlorobut-1-ene. wikipedia.orgnih.gov

This isomerization is typically performed by heating the mixture at temperatures between 60–120 °C in the presence of a catalyst. wikipedia.org Various heterogeneous catalysts, such as Fe₂O₃/TiO₂, have been investigated for the isomerization of 3,4-dichloro-1-butene into 1,4-dichloro-2-butene. jcsp.org.pkresearchgate.net Similarly, catalysts like hydrogen chloride or thiols can be used to facilitate the cis-trans isomerization of 1,4-dichloro-2-ene. googleapis.com These established principles of double-bond migration and geometric isomerization under catalytic influence are fundamental to obtaining this compound from more readily available isomers like 1,4-dichloro-2-ene or 3,4-dichloro-1-ene.

Table 2: Catalysts for Dichlorobutene Isomerization

| Reaction | Catalyst System | Temperature |

|---|---|---|

| 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | Fe₂O₃/TiO₂ | 60-90 °C |

| cis-1,4-dichloro-2-ene to trans-1,4-dichloro-2-ene | Thiol or HCl/HBr with initiator | - |

Formation as a By-product in Industrial Syntheses (e.g., Chloroprene Production)

The manufacturing of chloroprene, a key monomer for the production of neoprene synthetic rubber, has historically been a notable industrial source of this compound as a by-product. The specific route of chloroprene synthesis plays a crucial role in the generation of this compound.

The older, acetylene-based process for chloroprene production is a primary source of this compound. This two-step method first involves the dimerization of acetylene to form vinylacetylene. The subsequent hydrochlorination of vinylacetylene, catalyzed by a solution of cuprous chloride in hydrochloric acid, yields chloroprene. However, this second stage is not perfectly selective, leading to the formation of several by-products, with 1,3-dichloro-2-butene (B238901) being one of the main ones, alongside methyl vinyl ketone.

In contrast, the more modern and economically favored industrial route to chloroprene utilizes butadiene as the starting material. This process involves the chlorination of butadiene, which primarily yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org These intermediates are then isomerized and dehydrochlorinated to produce chloroprene. wikipedia.org In this butadiene-based synthesis, this compound is not considered a significant by-product.

The table below summarizes the role of this compound in the two main industrial chloroprene synthesis routes.

| Industrial Process | Starting Material | Role of this compound | Key Intermediates |

| Acetylene Process | Acetylene | Main By-product | Vinylacetylene |

| Butadiene Process | Butadiene | Not a significant by-product | 3,4-dichlorobut-1-ene, 1,4-dichlorobut-2-ene |

Novel Synthetic Routes and Precursors

While the industrial formation of this compound is primarily as a by-product, various targeted synthetic routes have been explored. Research in this area, though not as extensive as for other commodity chemicals, has identified several potential precursors and methodologies. A comprehensive review of the preparation of this compound was published in 1964, providing a foundational understanding of its synthesis at that time.

More contemporary synthetic strategies often involve the manipulation of other dichlorinated butene isomers or the use of specific starting materials that can be converted to the desired 1,3-dichloro-2-ene structure. One potential pathway involves the isomerization of other dichlorobutene isomers to yield the 1,3-isomer. The isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene has been studied, and similar principles could potentially be applied to obtain the 1,3-isomer under specific catalytic conditions.

Another approach to synthesizing dichlorinated butenes involves starting with precursors like 1,4-dichlorobut-2-yne. The reaction of 1,4-dichlorobut-2-yne with organoboranes has been shown to stereospecifically produce (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylboranes, which can then be converted to 2-substituted buta-1,3-dienes. rsc.org While this specific research focuses on further derivatization, the initial dichlorinated intermediate highlights a potential route for accessing the dichlorobutene skeleton. The precursor, 1,4-dichlorobut-2-yne, can be synthesized from 2-butyne-1,4-diol (B31916) by treatment with thionyl chloride. chemicalbook.com

The chlorination of 1-chlorobut-2-ene also presents a plausible, though less explored, pathway to this compound. The success of such a reaction would depend on controlling the regioselectivity of the chlorination to favor the introduction of the second chlorine atom at the 3-position.

The following table outlines some potential novel synthetic routes and precursors for this compound, based on available chemical literature. It is important to note that detailed, recent, and high-yield syntheses specifically targeting this compound are not abundantly reported in readily accessible literature, and some of the outlined routes are based on the synthesis of related compounds.

| Precursor | Reagents/Conditions | Product | Notes |

| Other dichlorobutene isomers | Isomerization catalysts (e.g., thiols, hydrogen halides) with initiators (e.g., UV light) | This compound | This is a potential route based on the known isomerization of other dichlorobutenes. |

| 1,4-Dichlorobut-2-yne | Hydroboration followed by further reaction | (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane | This intermediate could potentially be converted to this compound, though this is not the primary focus of the cited research. rsc.org |

| 2-Butyne-1,4-diol | Thionyl chloride | 1,4-Dichlorobut-2-yne | This provides a route to a key precursor for dichlorobutene synthesis. chemicalbook.com |

| 1-Chlorobut-2-ene | Chlorinating agent | This compound | A potential direct route, with selectivity being a key challenge. |

Elucidation of Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions

The chlorine atoms in 1,3-dichlorobut-2-ene are susceptible to replacement by nucleophiles, opening pathways to a diverse range of functionalized molecules. smolecule.com The reaction course is significantly influenced by the nature of the nucleophile and the reaction conditions.

Quantum-chemical studies, specifically using DFT calculations at the B3LYP/6-311++G(d,p) level of theory, have elucidated the mechanism of chlorine atom replacement in this compound. researchgate.netresearchgate.net The primary substitution occurs at the sp³-hybridized carbon atom (C1). This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a reagent, such as a sulfur atom from a thiol, on the C1 carbon, leading to the displacement of the chlorine atom. researchgate.netresearchgate.net The electron-donating effect of the methyl group in this compound has been noted to hamper the allylic rearrangement of the initial monosubstitution products. researchgate.net

The reaction between this compound and thiol-containing nucleophiles, such as 1,2-ethanedithiol (B43112), has been a subject of detailed investigation, particularly in a hydrazine (B178648) hydrate-KOH system. researchgate.netresearchgate.net This reaction does not simply result in a double substitution product but follows a more complex, multi-step pathway.

The initial step of the reaction with 1,2-ethanedithiol involves the nucleophilic substitution of the chlorine atom located on the sp³-carbon. researchgate.netresearchgate.net This proceeds through an S_N2 mechanism, where one of the sulfur atoms of the dithiol attacks the C1 carbon of this compound. researchgate.net This results in the formation of a linear monosubstitution product. researchgate.netresearchgate.net

Table 1: Initial Reaction Step with 1,2-Ethanedithiol

| Reactants | Conditions | Mechanism | Initial Product |

|---|---|---|---|

| This compound, 1,2-Ethanedithiol | Hydrazine hydrate–KOH system | S_N2 | Monosubstitution product (chlorine at sp³-carbon replaced by sulfur) |

Data sourced from multiple studies. researchgate.netresearchgate.net

Following the initial S_N2 substitution, the monosubstitution product undergoes dehydrochlorination. researchgate.netresearchgate.net Under the influence of a base like KOH, this elimination reaction proceeds via a bimolecular (E2) mechanism. researchgate.netresearchgate.net The result is the formation of a reactive acetylene (B1199291) intermediate. researchgate.netresearchgate.net This intermediate is key to the final product structure, as it subsequently undergoes ring closure through an intramolecular nucleophilic attack by the free thiolate group on the β-carbon atom of the acetylene fragment, ultimately yielding a dithiane derivative. researchgate.netresearchgate.net

Reactivity with Thiol-containing Nucleophiles (e.g., 1,2-Ethanedithiol)

Elimination Reactions to Unsaturated Hydrocarbons

Under specific conditions, this compound can undergo elimination reactions to produce more unsaturated hydrocarbons. smolecule.com For instance, dehydrohalogenation of dichlorobutene (B78561) isomers using potassium hydroxide (B78521) in ethylene (B1197577) glycol is a known method to produce vinylacetylene. imperial.ac.uk While this specific example refers to the 1,4-isomer, similar elimination pathways are characteristic of halogenated alkenes. The dehydrochlorination of the monosubstitution product with 1,2-ethanedithiol to an acetylene intermediate is a prime example of this reactivity in this compound. researchgate.netresearchgate.net

Cycloaddition Chemistry

This compound participates in cycloaddition reactions, serving as a building block for heterocyclic compounds. smolecule.com A notable example is the [3+2] cycloaddition reaction with nitrile oxides. researchgate.net This reaction is a useful method for synthesizing isoxazoles, which are important heterocyclic structures in organic and medicinal chemistry. researchgate.netbohrium.com The reaction between this compound and various nitrile oxides leads to the formation of 5-(chloromethyl)isoxazoles, 4-(chloromethyl)isoxazoles, or mixtures of these regioisomers. researchgate.net The direction of the cycloaddition and the reactivity of the substrate are influenced by steric hindrance at the terminal carbon atom of the alkene's double bond. researchgate.net

Table 2: Cycloaddition Reaction of this compound

| Reaction Type | Reagent | Product Class | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazoles (5-(chloromethyl) and 4-(chloromethyl) regioisomers) | Regioselectivity is determined by steric hindrance at the alkene double bond. researchgate.net |

Data sourced from research on cycloaddition reactions. researchgate.netbohrium.com

Chalcogenation Reactions

The chalcogenation of this compound with organic dichalcogenides, such as disulfides and diselenides, has been investigated, particularly in a hydrazine hydrate-alkali system. researchgate.netdntb.gov.ua When this compound reacts with diphenyl disulfide under harsh conditions (a high ratio of potassium hydroxide at 75–80°C), a mixture of six bis(phenylsulfanyl)butenes is formed, with 1,1-bis(phenylsulfanyl)but-1-ene being the major product. researchgate.netresearchgate.net However, the formation of bis(phenylselanyl) derivatives has not been observed under similar heating conditions up to 80°C. researchgate.netresearchgate.net

The reaction of this compound with dipotassium (B57713) ethane-1,2-dithiolate yields a linear product resulting from chlorine substitution at the sp³-hybridized carbon atom of two dichlorobutene molecules, as well as a heterocyclic compound, 2-ethylidene-1,4-dithiane, as a mixture of E and Z isomers. researchgate.netresearchgate.net The structure of this heterocyclic product differs from that obtained from 1,3-dichloropropene (B49464) under similar conditions. researchgate.netresearchgate.net

Table 2: Products of Chalcogenation of this compound

| Reagent | Conditions | Major Products |

| Diphenyl disulfide | KOH, 75–80°C | Mixture of six bis(phenylsulfanyl)butenes (major: 1,1-bis(phenylsulfanyl)but-1-ene) researchgate.netresearchgate.net |

| Diphenyl diselenide | Heated up to 80°C | No bis(phenylselanyl) derivatives formed researchgate.netresearchgate.net |

| Dipotassium ethane-1,2-dithiolate | Hydrazine hydrate-KOH | Linear substitution product, 2-ethylidene-1,4-dithiane (E/Z mixture) researchgate.netresearchgate.net |

In the chalcogenation of chloroalkenes, the possibility of an allyl rearrangement plays a crucial role in determining the final products. researchgate.net This rearrangement often proceeds through a carbanion intermediate that can be stabilized by the adjacent chalcogenyl substituent. researchgate.net However, in the case of this compound, the electron-donating effect of the methyl group hinders the allylic rearrangement of the initial monochalcogenation products. researchgate.netresearchgate.net This is a key difference compared to the reaction with 1,3-dichloropropene, where the probability of rearrangement is influenced by the stabilizing effect of the chalcogenyl substituent, which follows the order PhS > BnS > PhSe. researchgate.net

Radical Reactions and Mechanistic Investigations

The provided search results indicate that radical reactions are a plausible pathway for transformations involving chlorinated butenes. For instance, the chlorination of 1,3-butadiene (B125203) can proceed via a radical mechanism, especially at high chlorine concentrations, involving the formation of an allylic radical intermediate. smolecule.com Mechanistic investigations for related compounds often involve techniques like kinetic isotope effects, isotopic labeling, and in-situ spectroscopic monitoring to elucidate reaction pathways and intermediates. While the search results mention the potential for radical-mediated reactions, specific detailed studies on the radical reactions and mechanistic investigations solely focused on this compound are not explicitly detailed in the provided abstracts.

Photochemical Transformations and Rearrangements

Photochemical reactions can induce transformations in unsaturated compounds. For related dichlorobutene isomers, gas-phase photocatalytic oxidation has been studied. acs.org These studies suggest that the initial step is likely a hydroxyl radical addition to the carbon-carbon double bond, rather than hydrogen abstraction or C-C bond cleavage. acs.org The intermediates formed can then undergo further reactions. acs.org Additionally, the photochemistry of β,γ-unsaturated ketones is a well-studied area involving various rearrangements. acs.org While these examples from related structures suggest that this compound would be reactive under photochemical conditions, specific studies detailing the photochemical transformations and rearrangements of this compound itself were not found in the search results.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

The reactivity of 1,3-dichlorobut-2-ene lends itself to the formation of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These scaffolds are of significant interest due to their presence in many biologically active molecules and functional materials.

The reaction of this compound with nitrile oxides is a known method for producing isoxazole (B147169) derivatives. researchgate.net This reaction is a type of [3+2] cycloaddition, where the three atoms of the nitrile oxide and two atoms of the alkene (from this compound) combine to form a five-membered isoxazole ring. The regioselectivity of this reaction, meaning which atoms bond to which, is influenced by the steric hindrance at the double bond of the alkene. researchgate.net Isoxazole derivatives are important in medicinal chemistry and as building blocks for other complex molecules. researchgate.netedu.krd

Table 1: Synthesis of Isoxazole Derivatives

| Reactants | Product Type | Reaction Type | Key Factor |

|---|---|---|---|

| This compound, Nitrile Oxides | Isoxazole Derivatives | [3+2] Cycloaddition | Steric Hindrance |

This compound is utilized in the synthesis of sulfur-containing heterocycles such as dithianes. For instance, its reaction with dipotassium (B57713) ethane-1,2-dithiolate yields 2-ethylidene-1,4-dithiane as a mixture of E and Z isomers. researchgate.netresearchgate.net This reaction proceeds through a nucleophilic substitution of the chlorine atom at the sp³-hybridized carbon. The electron-donating methyl group in this compound influences the reaction pathway, hindering allylic rearrangement of the initial substitution products. researchgate.netresearchgate.net

In a related application, 1,3-dithianes, which can be formed from reactions involving precursors like this compound, are used in umpolung chemistry. This strategy reverses the normal polarity of a functional group, allowing for the formation of carbon-carbon bonds in ways that are not typically possible. quimicaorganica.org For example, a dithiane can be deprotonated to form a nucleophilic carbanion, which can then react with electrophiles. quimicaorganica.orgcdnsciencepub.com

The versatility of this compound extends to the synthesis of fused heterocyclic systems like benzofurans, benzothiophenes, and chromenes. rsc.orgrsc.org

Benzofurans and Benzothiophenes: While the direct synthesis of 2-methylbenzo[b]furans and 2-methylbenzo[b]thiophenes has been achieved using the related compound 2,3-dichloropropene, attempts to utilize this compound for similar transformations to produce 2-methylindoles have been unsuccessful. rsc.orgrsc.org The general strategy involves the formation of an aryl ether or thioether, followed by a Claisen rearrangement and subsequent cyclization. rsc.orgrsc.org

Chromenes: The thermal cyclization of 3-chloro-1-phenoxybut-2-ene, which can be prepared from a phenol (B47542) and this compound, yields 4-methyl-2H-chromen. rsc.orgrsc.org This reaction is believed to proceed through a Claisen rearrangement followed by an SN2' cyclization. However, similar attempts to synthesize dihydroquinolines and thiochromenes using this compound as a starting material have not been successful. rsc.org

Formation of Specialty Polymers and Resins (Academic Context)

In an academic research context, this compound is recognized for its potential use in the production of specialty polymers and resins. smolecule.com Its difunctional nature, with two chlorine atoms and a double bond, allows it to participate in polymerization reactions. The presence of the double bond can be exploited for addition polymerization, while the chlorine atoms can be involved in condensation polymerization or post-polymerization modification. The specific structure of the resulting polymers and their properties would depend on the reaction conditions and the other monomers or reactants involved.

Precursors to Industrially Significant Intermediates (e.g., 2,3-Dichloro-1,3-butadiene)

A significant industrial application of this compound is its role as a precursor to 2,3-dichloro-1,3-butadiene (B161454). oecd.orgnih.gov This conversion is a key step in some manufacturing routes for chloroprene (B89495), a monomer used in the production of neoprene synthetic rubber. oecd.orgwikipedia.org Historically, this compound was purified from the byproducts of the acetylene-based route to chloroprene synthesis and then used to produce 2,3-dichloro-1,3-butadiene. oecd.org 2,3-Dichloro-1,3-butadiene itself is a valuable monomer for specialized neoprene rubbers due to its ability to polymerize. wikipedia.org

Table 2: Industrial Intermediate Synthesis

| Precursor | Intermediate | Industrial Significance |

|---|---|---|

| This compound | 2,3-Dichloro-1,3-butadiene | Monomer for specialized neoprene rubbers |

Synthesis of Alkenyl and Alkynyl Derivatives (e.g., Vinyl Acetylene)

This compound can be used as a starting material for the synthesis of other unsaturated compounds, such as vinyl acetylene (B1199291). Dehydrohalogenation of this compound, which involves the removal of hydrogen chloride, can lead to the formation of a triple bond, yielding vinyl acetylene. One reported method involves heating this compound with potassium hydroxide (B78521) in ethylene (B1197577) glycol. imperial.ac.uk Vinyl acetylene is a valuable intermediate in organic synthesis, particularly in the historical production of chloroprene. uobaghdad.edu.iq

Spectroscopic Characterization in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-dichlorobut-2-ene, enabling the differentiation between its cis (Z) and trans (E) isomers. magritek.com Both ¹H and ¹³C NMR spectroscopy provide critical data for unambiguous isomeric assignment and detailed structural elucidation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the chlorine atoms causing a significant deshielding effect (a shift to a higher ppm value) on the carbons to which they are attached. Analysis of both proton and carbon spectra allows for a complete assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers

| Isomer | Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| trans-(E) | ¹H | H-2 | ~5.8 | Doublet of quartets | J(H-2, H-3) ≈ 13-18 |

| H-3 | ~5.6 | Doublet | J(H-3, H-2) ≈ 13-18 | ||

| CH₃ | ~1.7 | Doublet | J(CH₃, H-2) ≈ 7 | ||

| cis-(Z) | ¹H | H-2 | ~5.7 | Doublet of quartets | J(H-2, H-3) ≈ 8-12 |

| H-3 | ~5.9 | Doublet | J(H-3, H-2) ≈ 8-12 | ||

| CH₃ | ~1.7 | Doublet | J(CH₃, H-2) ≈ 7 | ||

| trans-(E) | ¹³C | C-1 | ~130 | ||

| C-2 | ~125 | ||||

| C-3 | ~60 | ||||

| C-4 | ~20 | ||||

| cis-(Z) | ¹³C | C-1 | ~129 | ||

| C-2 | ~124 | ||||

| C-3 | ~58 | ||||

| C-4 | ~22 |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful and complementary techniques used to probe the vibrational modes of this compound. spectroscopyonline.comedinst.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecule's symmetry and bonding. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. spectroscopyonline.com For this compound, key IR active bands include:

C=C stretching: A band around 1650 cm⁻¹ is characteristic of the carbon-carbon double bond.

C-H stretching: Vibrations of the vinylic and methyl C-H bonds typically appear in the region of 3100-2900 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibrations are found in the fingerprint region, generally between 750 and 550 cm⁻¹.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. edinst.com Vibrational modes that cause a change in the polarizability of the molecule are Raman active. edinst.com For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. spectroscopyonline.com For this compound, which lacks a center of symmetry, some vibrations may be active in both techniques, but their intensities will differ. spectroscopyonline.com Raman spectroscopy is particularly sensitive to the C=C double bond and the C-Cl bonds. spectroscopyonline.com

The combined use of IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the structural confirmation of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (vinylic) | ~3050 | ~3050 |

| C-H Stretch (methyl) | ~2950-2850 | ~2950-2850 |

| C=C Stretch | ~1650 | Strong, ~1650 |

| C-H Bend | ~1450-1350 | ~1450-1350 |

| C-Cl Stretch | ~750-550 | Strong, ~750-550 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural information. nist.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (124.996 g/mol ). nist.gov Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the [M]⁺ peak will be accompanied by an [M+2]⁺ peak with about two-thirds the intensity and an [M+4]⁺ peak with about one-ninth the intensity of the [M]⁺ peak.

Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for halogenated alkenes include the loss of a chlorine atom or a hydrogen chloride (HCl) molecule. The resulting fragment ions can help to piece together the original structure. For instance, the loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 89.

Table 3: Expected Isotopic Pattern and Major Fragments in the Mass Spectrum of this compound (C₄H₆Cl₂)

| Ion | m/z | Relative Abundance | Description |

| [C₄H₆³⁵Cl₂]⁺ | 124 | ~100% | Molecular Ion (M) |

| [C₄H₆³⁵Cl³⁷Cl]⁺ | 126 | ~65% | M+2 Isotope Peak |

| [C₄H₆³⁷Cl₂]⁺ | 128 | ~11% | M+4 Isotope Peak |

| [C₄H₆Cl]⁺ | 89/91 | Variable | Loss of a Cl atom |

| [C₄H₅Cl]⁺ | 88/90 | Variable | Loss of HCl |

| [C₄H₅]⁺ | 53 | Variable | Loss of two Cl atoms and one H atom |

X-ray Crystallography of Derivatives and Co-crystals

While obtaining a single crystal of the volatile liquid this compound suitable for X-ray diffraction is challenging, the technique of X-ray crystallography can be applied to its solid derivatives or co-crystals. d-nb.infonih.govwikipedia.org This powerful analytical method provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and conformational details. nih.govwikipedia.org

By reacting this compound with other molecules to form a stable, crystalline solid, its structural features can be preserved and analyzed. For example, the reaction of cis-1,4-dichlorobut-2-ene with sodium sulfide (B99878) can yield crystalline side products whose structures can be determined by X-ray crystallography. researchgate.net Similarly, the formation of metal complexes or other derivatives can facilitate crystallization. For instance, a derivative, (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, has been characterized by X-ray crystallography, confirming the Z conformation around the central C=C bond. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are pivotal in mapping the potential energy surfaces of reactions, identifying intermediate structures, and determining the energetic feasibility of various reaction pathways.

Density Functional Theory (DFT) has emerged as a standard method for studying the mechanisms of organic reactions involving 1,3-dichlorobut-2-ene. The B3LYP functional combined with the 6-311++G(d,p) basis set is frequently employed to provide a reliable balance between computational cost and accuracy. researchgate.netresearchgate.net

One significant study utilized this level of theory to propose a mechanism for the reaction of this compound with ethane-1,2-dithiol in a hydrazine (B178648) hydrate–KOH system. researchgate.netresearchgate.net The calculations revealed a multi-step process:

Nucleophilic Substitution (Sₙ2): The reaction initiates with the nucleophilic substitution of the chlorine atom located on the sp³-hybridized carbon by a sulfur atom from ethane-1,2-dithiol. researchgate.net

Dehydrochlorination (E2): The resulting monosubstituted intermediate then undergoes dehydrochlorination under the influence of the base (KOH) via a bimolecular elimination (E2) mechanism, leading to the formation of an acetylene (B1199291) intermediate. researchgate.net

Intramolecular Cyclization: The final step involves the ring closure of this intermediate. This occurs through an intramolecular nucleophilic attack by the free thiolate group onto the β-carbon atom of the acetylene fragment, ultimately yielding a dithiane derivative. researchgate.net

DFT calculations have also been applied to investigate the [3+2] cycloaddition reactions of this compound with nitrile oxides. researchgate.netbohrium.com These studies, using functionals like B3LYP and M06-2X with the 6-311++G(d,p) basis set, have shown that these reactions proceed through an asynchronous concerted mechanism to form isoxazole (B147169) derivatives. researchgate.netbohrium.com The regioselectivity of this cycloaddition is primarily dictated by steric hindrance at the double bond's terminal carbon atom. researchgate.netresearchgate.net

The analysis of transition states and the calculation of activation barriers are crucial for understanding reaction kinetics and selectivity. For the reaction between this compound and ethane-1,2-dithiol, DFT calculations have been used to model the transition states for each step of the proposed mechanism, confirming the energetic viability of the Sₙ2, E2, and subsequent cyclization pathway. researchgate.net The calculated dissociation energy barrier for the formation of the free thiolate, a key reactive species, is reported to be low, at less than 3 kcal/mol. researcher.life

In the context of [3+2] cycloaddition reactions with nitrile oxides, computational analysis of activation energies has been essential. researchgate.netbohrium.com These calculations help to explain the observed regioselectivity and relative reactivity of the substrates. researchgate.net The potential energy surface analyses are consistent with experimental findings, and the calculated activation energies confirm that the reaction follows an asynchronous one-step mechanism. researchgate.netbohrium.com

Table 1: Computational Methods Used in Reaction Mechanism Studies of this compound

| Reaction Type | Computational Method | Basis Set | Key Findings | Reference |

| Reaction with Ethane-1,2-dithiol | DFT (B3LYP) | 6-311++G(d,p) | Multi-step mechanism involving Sₙ2, E2, and intramolecular cyclization. | researchgate.netresearchgate.net |

| [3+2] Cycloaddition with Nitrile Oxides | DFT (B3LYP, M06-2X, MPWB1K) | 6-311++G(d,p) | Asynchronous concerted mechanism; regioselectivity determined by sterics. | researchgate.netbohrium.com |

Stereochemical Predictions and Conformational Analysis

This compound exists as cis (Z) and trans (E) stereoisomers due to the restricted rotation around the carbon-carbon double bond. smolecule.comstenutz.euchemaxon.com The specific isomeric form significantly influences the compound's chemical properties and reactivity. smolecule.com

Computational methods can predict the relative stability of these isomers and analyze their conformational landscapes. Theoretical predictions, often compared with experimental data from techniques like NMR spectroscopy, help validate the assigned stereochemistry. While specific computational studies detailing the conformational analysis of this compound were not found in the provided search results, the general principles of stereoisomerism are well-established. chemaxon.com For dichlorinated butenes, steric hindrance and electronic repulsion between the chlorine atoms and the methyl group play a significant role in determining the most stable conformation.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. Reactivity descriptors derived from computational chemistry, such as the energies of frontier molecular orbitals (HOMO and LUMO), global electron density transfer (GEDT), and local electrophilic/nucleophilic Parr functions, provide deep insights. bohrium.com

For the [3+2] cycloaddition reactions of this compound, analysis of these descriptors has been performed. bohrium.comresearchgate.net

Frontier Molecular Orbitals (FMO): The interaction between the HOMO of one reactant and the LUMO of the other governs the feasibility of a cycloaddition reaction. The relative energies and orbital coefficients of the FMOs of this compound and the reacting nitrile oxide determine the reaction's regioselectivity.

Global Electron Density Transfer (GEDT): Calculations of GEDT for these cycloaddition reactions indicate they have a low polar character. bohrium.com

Modeling of Catalytic Processes

Computational modeling can also be applied to understand catalytic processes involving this compound. For instance, it is known that this compound can be isomerized from its structural isomer, 1,3-dichloro-but-1-ene, under specific catalytic conditions, such as using Al₂O₃ as a catalyst. While detailed computational models for this specific catalytic isomerization were not identified in the search results, DFT calculations are a standard tool for such investigations. These models would typically involve calculating the adsorption energies of the reactant on the catalyst surface, mapping the reaction pathway, identifying transition states for the isomerization, and determining the activation barriers, thereby elucidating the complete catalytic cycle at a molecular level.

Environmental Transformation and Degradation Mechanisms Academic Focus

Atmospheric Degradation Pathways

Once released into the atmosphere, 1,3-Dichlorobut-2-ene is expected to exist solely in the vapor phase due to its estimated vapor pressure. nih.gov Its degradation in this compartment is primarily driven by reactions with photochemically generated oxidants. nih.govnih.gov

The principal degradation pathway for vapor-phase this compound in the atmosphere is its reaction with hydroxyl (•OH) radicals. nih.govnih.gov The rate constant for this gas-phase reaction has been estimated using structure-activity relationship (SAR) models. Based on these calculations, the atmospheric half-life of this compound is determined by its reaction rate with these radicals.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Constant | 1.4 x 10⁻¹¹ cm³/molecule-sec | 25 °C (Estimated) | nih.gov |

| Atmospheric Half-Life | ~27 hours | Calculated at an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³ | nih.gov |

The reaction is initiated by the addition of the hydroxyl radical to the carbon-carbon double bond, a common mechanism for unsaturated volatile organic compounds. tandfonline.comuwaterloo.ca This initial step leads to the formation of a transient radical adduct, which then undergoes further reactions, ultimately leading to the breakdown of the parent molecule.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Constant | 1.4 x 10⁻¹⁸ cm³/molecule-sec | 25 °C (Estimated) | nih.gov |

| Atmospheric Half-Life | ~8 days | Calculated at an atmospheric O₃ concentration of 7 x 10¹¹ molecules/cm³ | nih.gov |

Gas-phase photocatalysis using semiconductor materials like titanium dioxide (TiO₂) represents a potential engineered pathway for the degradation of chlorinated hydrocarbons. tandfonline.comuwaterloo.canih.gov Studies on dichlorobutene (B78561) isomers (1,4- and 3,4-dichlorobutene) provide significant insight into the likely mechanisms for this compound. tandfonline.comuwaterloo.canih.govacs.org

Research has shown that dichlorobutenes can be efficiently oxidized over TiO₂ and tungsten trioxide-modified TiO₂ (WO₃/TiO₂) catalysts supported on silica. tandfonline.comuwaterloo.canih.govacs.org The primary mechanism is not direct photolysis but rather an oxidation process initiated by photogenerated reactive species, principally hydroxyl radicals, at the catalyst surface. tandfonline.comuwaterloo.ca Isotope ratio mass spectrometry studies on dichlorobutene isomers confirm that the initial step involves hydroxyl radical addition to the C=C double bond, rather than C-H or C-Cl bond cleavage. uwaterloo.caacs.org

This initial attack is followed by a series of reactions, including the addition of molecular oxygen to form peroxy radicals. uwaterloo.ca These radicals can then react further, leading to the cleavage of the carbon chain. uwaterloo.ca A major intermediate observed in the photocatalytic oxidation of dichlorobutenes is chloroacetaldehyde (B151913). uwaterloo.canih.govacs.org However, the complete mineralization to carbon dioxide (CO₂) and hydrochloric acid (HCl) can be slow, and the catalyst may deactivate over time. tandfonline.comuwaterloo.canih.govacs.org This deactivation is thought to be caused by the formation and build-up of aldol (B89426) condensation products from the chloroacetaldehyde intermediate on the catalyst surface. uwaterloo.canih.govacs.org Doping the TiO₂ catalyst with WO₃ has been shown to improve resistance to deactivation and slightly increase the mineralization rate. nih.gov

Aquatic and Soil Transformation Processes

In terrestrial and aquatic environments, the fate of this compound is governed by different processes, with hydrolysis and reductive dechlorination being particularly relevant.

Permeable reactive barriers (PRBs) containing zero-valent iron (ZVI) or granular iron are a widely used technology for the in-situ remediation of groundwater contaminated with chlorinated organic compounds. nih.govtandfonline.comuwaterloo.cascispace.com Studies on a mixture of chlorinated butenes and butadienes, including the isomers trans-1,4-dichlorobut-2-ene and 3,4-dichlorobut-1-ene, demonstrate that granular iron is an effective medium for their dechlorination. nih.govtandfonline.comuwaterloo.ca

The degradation in these systems follows pseudo-first-order kinetics. nih.govtandfonline.com Research shows that chlorinated butenes degrade much more rapidly than chlorinated butadienes. nih.govtandfonline.com For the chlorinated butenes, the primary degradation mechanism is reductive β-elimination, which involves the removal of two chlorine atoms from adjacent or nearby carbon atoms, leading to the formation of a new double bond. nih.govtandfonline.comuwaterloo.ca

The ultimate non-chlorinated intermediate for all the studied chlorinated butenes and butadienes was 1,3-butadiene (B125203). nih.govtandfonline.comuwaterloo.ca This intermediate subsequently undergoes catalytic hydrogenation in the granular iron system to produce a mixture of less harmful end products, including 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.govtandfonline.comuwaterloo.ca These findings strongly suggest that reductive dechlorination by granular iron would be an effective treatment pathway for this compound. nih.govtandfonline.com

| Reactant Class | Primary Mechanism | Common Intermediate | Final Products | Source |

|---|---|---|---|---|

| Chlorinated Butenes (isomers) | Reductive β-Elimination | 1,3-Butadiene | 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane | nih.govtandfonline.comuwaterloo.ca |

Identification of Degradation Intermediates and End Products (e.g., 1,3-Butadiene, 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane)

The environmental transformation of this compound is governed by several degradation mechanisms, with metabolic pathways being highly dependent on environmental conditions, such as the presence or absence of oxygen. While specific experimental studies detailing the complete degradation pathway of this compound are not extensively documented in publicly available literature, the transformation processes can be inferred from research on analogous chlorinated aliphatic hydrocarbons. clu-in.orgresearchgate.net Under anaerobic conditions, the primary degradation mechanism for chlorinated hydrocarbons is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, leading to the sequential removal of chlorine atoms and their replacement with hydrogen. clu-in.orgresearchgate.net

Research on similar molecules, such as 1,2-dichloropropane, has demonstrated that anaerobic bacteria can completely dechlorinate the compound to propene. researchgate.net This transformation occurs through processes like hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) and dichloroelimination (removal of two chlorine atoms to form a double bond). researchgate.net By analogy, this compound is expected to undergo a stepwise reduction. The initial step would involve the formation of monochlorinated butene isomers as primary intermediates. Subsequent dechlorination of these intermediates would yield non-chlorinated butene isomers as end products.

Further transformation of the resulting butenes is also possible. The formation of 1,3-butadiene can be postulated through a dihaloelimination reaction. Under strongly reducing anaerobic conditions, the butene isomers could undergo further hydrogenation, where the double bond is saturated to form n-butane as a final end product.

The table below summarizes the potential degradation intermediates and end products of this compound based on established environmental transformation pathways for analogous chlorinated compounds.

Interactive Data Table: Potential Degradation Products of this compound

| Compound Name | Molecular Formula | Classification | Potential Formation Pathway |

| Monochlorobutene Isomers | C4H7Cl | Intermediate | Reductive Dechlorination (Hydrogenolysis) |

| 1,3-Butadiene | C4H6 | End Product | Reductive Dechlorination (Dihaloelimination) |

| 1-Butene | C4H8 | End Product | Complete Reductive Dechlorination |

| cis-2-Butene | C4H8 | End Product | Complete Reductive Dechlorination |

| trans-2-Butene | C4H8 | End Product | Complete Reductive Dechlorination |

| n-Butane | C4H10 | End Product | Hydrogenation of Butenes |

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into more environmentally benign methods for synthesizing chlorinated hydrocarbons like 1,3-dichlorobut-2-ene. Key areas of development focus on reducing hazardous waste, minimizing energy consumption, and using less toxic reagents.

One promising approach is the implementation of Phase-Transfer Catalysis (PTC) . PTC is a powerful methodology for facilitating reactions between substances in immiscible phases (e.g., aqueous and organic). This technique avoids the need for expensive, and often toxic, anhydrous solvents by using a catalyst, such as a quaternary ammonium (B1175870) salt, to transport an aqueous-phase reactant into the organic phase where the reaction occurs. The general advantages of PTC include mild reaction conditions, high reaction rates and selectivities, and the use of inexpensive and environmentally safer reagents. aiche.org The efficiency of these systems can be further enhanced through methods like ultrasonication, which improves mass transfer between the phases. aiche.org

Electrochemical synthesis represents another frontier for greener chemical production. Electrochemical methods can replace harsh chemical oxidants or reductants with electrical current, often generating only a benign byproduct like hydrogen gas. For instance, research into the synthesis of adiponitrile, a nylon precursor, has explored electrochemical routes starting from related dichlorobutenes to avoid the use of highly toxic sodium cyanide and expensive hydrogenation catalysts. This principle of using electrochemistry to drive reactions under milder conditions is a key area for future exploration in the synthesis of this compound and its derivatives.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant potential for green chemistry. rsc.org Enzymes operate under mild conditions (ambient temperature and pressure) and are highly selective, which can reduce the formation of unwanted byproducts. nih.gov While direct biocatalytic routes to this compound are still nascent, research into using enzymes like dehalogenases, lyases, and oxidoreductases for creating and modifying halogenated compounds is an active field. rsc.orgchemicalbook.com The development of robust enzymes tailored for specific chlorination or dichlorination reactions could provide a highly sustainable manufacturing pathway. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Research Focus | Potential Byproducts |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Mild conditions, high selectivity, use of inexpensive/benign reagents, no need for anhydrous solvents. aiche.org | Development of more efficient and recyclable catalysts; enhancement with ultrasound. | Water, salt. |

| Electrochemical Synthesis | Avoids toxic reagents, reduces waste, potential for energy efficiency. | Designing selective electrode materials and reaction cells; optimizing current density. | Hydrogen gas (H₂). |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts (enzymes). rsc.orgnih.gov | Enzyme discovery and engineering (e.g., dehalogenases) for specific chlorination reactions. | Water, biodegradable cell mass. |

Exploration of Novel Catalytic Systems

Catalysis is central to the synthesis and functionalization of this compound. Research is focused on discovering new catalysts that offer higher activity, better selectivity, and improved stability.

In the realm of Phase-Transfer Catalysis , while traditional quaternary ammonium salts like benzyltriethylammonium chloride (TEBA) are effective, research continues into novel catalyst structures. oup.com This includes dual-site catalysts and catalysts immobilized on solid supports, which can simplify separation and recycling, further boosting the green credentials of the process. The mechanism of PTC, whether it proceeds via the Starks' extraction mechanism or Makosza's interfacial mechanism, is a subject of ongoing kinetic studies to optimize catalyst performance for specific reactions.

The conventional synthesis of this compound involves the reaction of 2-chloro-1,3-butadiene with HCl using a copper chloride catalyst . nih.gov Future work in this area could focus on enhancing the performance of this catalyst system, perhaps by exploring different copper oxidation states, ligands, or solid supports to increase turnover frequency and minimize catalyst leaching.

For reactions involving this compound as a substrate, arene-catalyzed lithiation presents a modern synthetic tool. In this method, an aromatic compound like 4,4′-di-tert-butylbiphenyl acts as an electron-transfer catalyst to facilitate the formation of organolithium intermediates from chlorinated precursors. nist.gov These intermediates can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. Research in this area aims to expand the scope of compatible electrophiles and develop more efficient and selective catalytic systems. nist.gov

Table 2: Catalytic Systems for this compound Synthesis and Reactions

| Catalytic System | Reaction Type | Example Catalyst | Area of Future Exploration |

|---|---|---|---|

| Homogeneous Metal Catalysis | Synthesis (from 2-chloro-1,3-butadiene) | Copper Chloride nih.gov | Ligand modification, catalyst immobilization. |

| Phase-Transfer Catalysis (PTC) | Various (e.g., dichlorocarbene (B158193) addition) | Benzyltriethylammonium chloride (TEBA) oup.com | Development of dual-site and recyclable catalysts. |

| Arene-Catalyzed Lithiation | Functionalization (formation of organolithium reagents) | 4,4′-di-tert-butylbiphenyl nist.gov | Expanding substrate scope, improving efficiency. |

Advanced Spectroscopic and In Situ Monitoring Techniques

Understanding reaction mechanisms and kinetics is crucial for optimization. Advanced spectroscopic techniques are indispensable tools for characterizing this compound, its isomers, and its reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation. Both ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule and distinguish between its cis and trans isomers. chemicalbook.comnih.gov Advanced NMR techniques, such as NOESY, can provide through-space correlation data to definitively assign stereochemistry. rsc.org Furthermore, NMR is increasingly used for in situ monitoring of reactions, allowing researchers to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. rsc.orgresearchgate.net This provides invaluable kinetic data for mechanistic studies.

Infrared (IR) spectroscopy is another key technique, providing information about the functional groups present in a molecule. The C=C stretching frequency in the IR spectrum is particularly useful for studying vinyl compounds and can help differentiate between isomers. nist.govnih.govresearchgate.net Studies on related chlorinated butanes and butenes have used IR spectroscopy to analyze rotational isomerism in different physical states (liquid and solid). royalsocietypublishing.org

Other methods like gas chromatography (GC) , often coupled with mass spectrometry (GC-MS), are standard for monitoring reaction progress and purity. For more complex systems, such as reactions involving organometallic intermediates, techniques like X-ray crystallography may be used for definitive structural characterization of stable products or intermediates. Quantum-chemical calculations, particularly Density Functional Theory (DFT), are often used alongside spectroscopic data to model reaction pathways and transition states, providing deeper mechanistic insight. researchgate.netresearchgate.net

Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis. These computational approaches can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.

For a compound like this compound, ML models can be trained on large reaction databases (such as Reaxys) to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.orgnih.gov These models use molecular representations, like fingerprints, to learn the complex relationships between reactants and the conditions required for a successful reaction. acs.org For halogenated hydrocarbons specifically, graph neural networks (GNNs) are being developed to predict key thermochemical properties, which are essential for modeling complex reaction mechanisms. aiche.org

The application of AI extends to:

Reaction Optimization: Instead of laborious one-variable-at-a-time optimization, ML algorithms, particularly Bayesian optimization, can intelligently explore the reaction space to find the best conditions (e.g., for maximizing yield) with a minimal number of experiments. beilstein-journals.orgnih.gov

Forward-Reaction Prediction: Given a set of reactants and conditions, AI can predict the likely products and side products, helping chemists to anticipate and validate proposed synthetic steps. neurips.ccacs.org

Retrosynthesis: While still a challenge for complex molecules, AI is being used to propose retrosynthetic pathways, breaking down a target molecule into simpler, commercially available starting materials. chemistryviews.org

Although the application of AI specifically to this compound is not yet widely published, the general tools developed for organic chemistry are directly applicable. scribd.com As these models become more sophisticated and accessible, they will undoubtedly accelerate the discovery of new reactions and more efficient processes involving this compound.

Design of New Functional Materials and Molecules from this compound

This compound is a valuable C4 building block, or synthon, for organic synthesis. Its two reactive chlorine atoms and double bond provide multiple sites for functionalization, making it a versatile precursor for a wide range of more complex molecules and materials.

A primary application is in the synthesis of heterocyclic compounds . It serves as a key starting material for:

Benzofurans and Benzothiophenes: Through Claisen-type rearrangements of aryl ethers or thioethers derived from this compound, followed by cyclization. nih.gov

Chromenes: Thermal cyclization of precursors like 3-chloro-1-phenoxybut-2-ene yields 4-methyl-2H-chromen. nih.gov

Isoxazoles: It can participate in [3+2] cycloaddition reactions with nitrile oxides to form substituted isoxazoles, which are important scaffolds in medicinal chemistry. researchgate.net

It is also a critical intermediate in polymer chemistry . Its most significant use is as a precursor to 2,3-dichloro-1,3-butadiene (B161454), which is an important comonomer used in the production of specialty polychloroprene synthetic rubbers. nih.gov

Furthermore, research has shown its utility in synthesizing organochalcogen compounds . Reactions with sulfur, selenium, or tellurium nucleophiles can lead to a variety of linear and heterocyclic organochalcogenides, some of which may have interesting electronic or biological properties. researchgate.net The electron-donating methyl group influences the regioselectivity of these reactions, providing a handle for controlling the outcome. researchgate.net

Table 3: Examples of Molecules Synthesized from this compound

| Product Class | Specific Example | Synthetic Method | Reference |

|---|---|---|---|

| Heterocycles | 2-Methylbenzo[b]furans | Claisen rearrangement and cyclization | nih.gov |

| Heterocycles | 4-Methyl-2H-chromen | Thermal cyclization | nih.gov |

| Heterocycles | Substituted Isoxazoles | [3+2] Cycloaddition | researchgate.net |

| Monomer Precursors | 2,3-Dichloro-1,3-butadiene | Dehydrochlorination | nih.gov |

| Organochalcogens | 2-Ethylidene-1,4-dithiane | Reaction with dithiolates | researchgate.net |

Q & A

Basic Question: What are the optimal synthetic routes for 1,3-Dichlorobut-2-ene, and how can reaction conditions be tailored to favor specific stereoisomers?

Methodological Answer:

The synthesis of this compound typically involves chlorination of butadiene derivatives or dehydrohalogenation of polychlorinated butanes. To control stereochemistry (cis/trans isomerism), reaction temperature and solvent polarity are critical. For example, polar aprotic solvents (e.g., DMF) at lower temperatures (0–25°C) may stabilize intermediates and favor the trans isomer due to reduced steric hindrance . Monitoring reaction progress via gas chromatography (GC) with chiral columns can help optimize isomer selectivity.

Basic Question: Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify chlorine-induced deshielding effects. For stereochemical assignment, NOESY/ROESY experiments distinguish cis/trans isomers by correlating spatial proximity of protons .

- IR Spectroscopy : C-Cl stretching vibrations (~550–620 cm) and C=C stretches (~1650 cm) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 124.996 (CHCl) and fragmentation patterns validate the structure .

Advanced Question: How can researchers resolve contradictions in experimental data when determining the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Contradictions in reactivity data (e.g., regioselectivity or yield discrepancies) may arise from isomer purity or solvent effects. To address this:

Isomer Purity Analysis : Use preparative HPLC to isolate cis/trans isomers and test their reactivity separately .

Control Experiments : Compare results in non-polar (hexane) vs. polar (acetonitrile) solvents to assess solvent-dependent transition states.

Computational Validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare activation energies for isomers .

Advanced Question: What methodologies are recommended for analyzing the environmental degradation products of this compound, and how can their toxicity be assessed?

Methodological Answer:

- Degradation Studies : Simulate environmental conditions (e.g., UV exposure, aqueous hydrolysis) and use LC-MS/MS to identify byproducts like chloroacetic acids or chlorinated aldehydes .

- Toxicity Screening : Apply in vitro assays (e.g., Microtox® for bacterial luminescence inhibition) and in silico tools (ECOSAR) to predict ecotoxicity of degradation products .

Basic Question: What are the key considerations for safely handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Use amber glass bottles under inert gas (N) at 2–8°C to prevent photodegradation and hydrolysis .

- Safety Protocols : Employ fume hoods for synthesis, and monitor airborne concentrations via gas detection tubes (e.g., Dräger Chlorine 0.5/a) to ensure compliance with OSHA PEL (1 ppm) .

Advanced Question: How does the presence of cis-trans isomerism in this compound influence its reaction kinetics and product distribution in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Trans isomers typically exhibit faster SN reactivity due to lower steric hindrance .

- Product Analysis : Compare substitution products (e.g., with NaCN) via chiral GC to quantify stereochemical retention or inversion .

Advanced Question: What advanced computational chemistry approaches can predict the thermodynamic stability and reaction pathways of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。